molecular formula C21H19N5O2 B2438763 N-(2,5-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide CAS No. 852440-04-1

N-(2,5-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

Cat. No.: B2438763
CAS No.: 852440-04-1
M. Wt: 373.416
InChI Key: AYUJPSNZNCZDBR-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a synthetic small molecule based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, a core structure recognized for its significant potential in medicinal chemistry and anticancer drug discovery . This compound is of high interest to researchers as it functions as a bioisostere of the purine ring system, allowing it to compete with ATP for binding in the catalytic cleft of various kinase enzymes . Pyrazolo[3,4-d]pyrimidine derivatives have been specifically investigated as novel and potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 plays a critical role in cell cycle progression, and its dysregulation is a common feature in tumor cells, making it an attractive target for cancer treatment . Compounds from this class have demonstrated superior cytotoxic activities against a range of cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) in vitro . The mechanism of action is believed to involve the essential hydrogen bonding of the acetamide linker with key amino acid residues, such as Leu83 in the active site of CDK2, leading to enzyme inhibition, alteration of cell cycle progression, and induction of apoptosis in cancer cells . This product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound as a key intermediate for further chemical synthesis or as a tool compound for biochemical assays, target validation, and mechanism-of-action studies in oncology research.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-14-8-9-15(2)18(10-14)24-19(27)12-25-13-22-20-17(21(25)28)11-23-26(20)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUJPSNZNCZDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acylation reaction:

    Substitution reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Synthetic Routes

The synthesis of N-(2,5-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazolopyrimidine Core : Achieved through cyclization of appropriate precursors.
  • Acylation Reactions : Involves the introduction of acyl groups.
  • Substitution Reactions : Can include nucleophilic or electrophilic substitutions.

Anti-inflammatory Activity

Research indicates that pyrazolopyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to this one can inhibit cyclooxygenase (COX) enzymes with IC50 values as low as 0.02 μM, demonstrating potent anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial and fungal strains by interfering with nucleic acid synthesis or disrupting cell membrane integrity.

Antitumor Activity

Emerging evidence suggests potential antitumor properties. Similar compounds have been shown to induce apoptosis in cancer cell lines through pathways involving caspase activation and modulation of apoptotic proteins.

Summary of Biological Activities

Activity TypeObservations
Anti-inflammatoryIC50 values as low as 0.02 μM for COX inhibition
AntimicrobialEffective against multiple bacterial and fungal strains
AntitumorInduces apoptosis in cancer cell lines

Case Study 1: Anti-inflammatory Efficacy

A study published in Frontiers in Chemistry focused on synthesizing pyrazole derivatives and evaluating their anti-inflammatory potential. The results indicated that certain derivatives exhibited superior COX inhibitory activity compared to established drugs.

Case Study 2: Antimicrobial Screening

Another investigation detailed in MDPI screened a series of pyrazolo[3,4-d]pyrimidine compounds against various pathogens. The findings revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules.

Biology

Its potential biological activities make it a subject of interest for further research into therapeutic applications.

Medicine

Investigations into its therapeutic effects are ongoing, particularly concerning its anti-inflammatory and anticancer properties.

Industry

The compound is also explored for its utility in developing new materials and chemical processes due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide: is similar to other pyrazolopyrimidines, such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(2,5-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a complex organic compound belonging to the class of pyrazolopyrimidines. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, antimicrobial, and antitumor properties. The unique structural features of this compound contribute to its interactions with various biological targets.

Anti-inflammatory Activity

Research indicates that pyrazolopyrimidine derivatives exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes. For instance, a study reported IC50 values for COX-2 inhibition ranging from 0.02 to 0.04 μM for related compounds, indicating potent anti-inflammatory effects compared to traditional NSAIDs like celecoxib and indomethacin .

Antimicrobial Activity

Pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. Various studies have shown that these compounds exhibit activity against a range of bacterial and fungal strains. The mechanism of action is believed to involve interference with nucleic acid synthesis or disruption of cell membrane integrity.

Table 2: Summary of Biological Activities

Activity TypeObservations
Anti-inflammatoryIC50 values as low as 0.02 μM for COX inhibition
AntimicrobialEffective against multiple bacterial and fungal strains

Antitumor Activity

Emerging evidence suggests that this compound may possess antitumor properties. Studies have indicated that similar compounds can induce apoptosis in cancer cell lines through various pathways including the activation of caspases and modulation of apoptotic proteins .

Case Studies

Case Study 1: Anti-inflammatory Efficacy
A study published in Frontiers in Chemistry highlighted the synthesis and biological evaluation of pyrazole derivatives with a focus on their anti-inflammatory potential. The results showed that certain derivatives exhibited superior COX inhibitory activity compared to established drugs .

Case Study 2: Antimicrobial Screening
In another investigation detailed in MDPI, a series of pyrazolo[3,4-d]pyrimidine compounds were screened against various pathogens. The findings revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic: What is the synthetic route for N-(2,5-dimethylphenyl)-2-{4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl}acetamide?

Methodological Answer:
The compound is synthesized via nucleophilic substitution between a pyrazolo[3,4-d]pyrimidin-4-one precursor and an N-aryl-substituted α-chloroacetamide. For example, reacting 1-phenyl-1H,4H-pyrazolo[3,4-d]pyrimidin-4-one with N-(2,5-dimethylphenyl)-2-chloroacetamide in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux conditions (80–100°C) for 6–12 hours. Purification is achieved through column chromatography using silica gel and a hexane/ethyl acetate gradient .

Key Reaction Parameters:

SolventTemperature (°C)Time (h)Yield (%)
DMF801265–72
CH₃CN100658–67

Advanced: How can reaction yields be optimized for this synthesis?

Methodological Answer:
Optimization strategies include:

  • Stoichiometry: A 1.2:1 molar ratio of α-chloroacetamide to pyrazolo-pyrimidinone minimizes side reactions.
  • Catalysis: Adding catalytic K₂CO₃ (5 mol%) enhances nucleophilic substitution efficiency.
  • Solvent Selection: DMF improves solubility of intermediates compared to CH₃CN .
  • Microwave-Assisted Synthesis: Reduces reaction time to 2–3 hours with comparable yields (70–75%) .

Basic: Which analytical techniques confirm the compound’s structural integrity?

Methodological Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.1–2.5 ppm), and acetamide carbonyl (δ 168–170 ppm). Tautomeric forms (amine/imine) may split NH signals (δ 10.1–13.3 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass error.
  • X-Ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., SHELXL refinement ).

Advanced: How are NMR data discrepancies resolved for tautomeric forms?

Methodological Answer:

  • Variable Temperature (VT) NMR : At 25°C, broad NH peaks indicate tautomeric exchange. Cooling to –40°C resolves split signals for amine (δ 11.2 ppm) and imine (δ 10.4 ppm) .
  • X-Ray Crystallography : Determines the dominant tautomer in the solid state (e.g., 50:50 amine:imine ratio observed in related compounds ).

Advanced: What computational approaches predict this compound’s bioactivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with target proteins (e.g., kinases) to assess binding affinity. The pyrazolo-pyrimidinone core often interacts with ATP-binding pockets .
  • QSAR Modeling : Correlate substituent effects (e.g., 2,5-dimethylphenyl vs. 4-fluorophenyl) with activity using descriptors like logP and polar surface area .

Advanced: How is crystallographic data analyzed for structural validation?

Methodological Answer:

  • SHELX Suite : Refine structures using SHELXL for high-resolution data (R-factor <0.05). Key steps include absorption correction, space group determination, and hydrogen atom placement .
  • Twinned Data : For low-quality crystals, employ SHELXD for twin law identification and SHELXE for phase extension .

Advanced: How is low solubility addressed in biological assays?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity.
  • Surfactants : Polysorbate-80 (0.01%) improves aqueous dispersion.
  • Prodrug Derivatization : Introduce phosphate or PEG groups at the acetamide moiety to enhance hydrophilicity .

Advanced: What structure-activity relationship (SAR) insights exist for pyrazolo-pyrimidinone derivatives?

Methodological Answer:

  • Phenyl Substituents : Electron-withdrawing groups (e.g., 4-F) enhance kinase inhibition by 2-fold compared to methyl groups .
  • Acetamide Position : N-aryl substitution (2,5-dimethylphenyl) improves metabolic stability over aliphatic chains .

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